1H-Indol-6-amine, 1,2,3-trimethyl-
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Overview
Description
1H-Indol-6-amine, 1,2,3-trimethyl- is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
The synthesis of 1H-Indol-6-amine, 1,2,3-trimethyl- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and a ketone or aldehyde as starting materials. The reaction is catalyzed by an acid, such as methanesulfonic acid, and proceeds under reflux conditions in methanol . Another approach involves the cyclization of ortho-substituted anilines, which can be achieved through various cyclization reactions, including transition metal-catalyzed reactions .
Chemical Reactions Analysis
1H-Indol-6-amine, 1,2,3-trimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
1H-Indol-6-amine, 1,2,3-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Medicine: Indole derivatives, including 1H-Indol-6-amine, 1,2,3-trimethyl-, are investigated for their potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indol-6-amine, 1,2,3-trimethyl- involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1H-Indol-6-amine, 1,2,3-trimethyl- can be compared with other indole derivatives, such as:
1H-Indole, 2,3-dihydro-: This compound has a similar indole structure but lacks the trimethyl and amine groups, resulting in different chemical and biological properties.
2,3,3-Trimethylindolenine: This compound is another indole derivative with a different substitution pattern, leading to variations in its reactivity and applications.
N~3~-[3-(1H-INDOL-6-YL)BENZYL]PYRIDINE-2,3-DIAMINE: This compound contains an indole moiety and is studied for its potential pharmacological activities.
The uniqueness of 1H-Indol-6-amine, 1,2,3-trimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61698-48-4 |
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Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1,2,3-trimethylindol-6-amine |
InChI |
InChI=1S/C11H14N2/c1-7-8(2)13(3)11-6-9(12)4-5-10(7)11/h4-6H,12H2,1-3H3 |
InChI Key |
SJGGDNLESOOXLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C=CC(=C2)N)C)C |
Origin of Product |
United States |
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